molecular formula C24H72O10Si11 B7947089 Octakis(trimethylsiloxy)silsesquioxane

Octakis(trimethylsiloxy)silsesquioxane

Cat. No.: B7947089
M. Wt: 829.8 g/mol
InChI Key: VLEKPQBXDHFSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octakis(trimethylsiloxy)silsesquioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with the chemical formula Si8O12(OSiMe3)8. It is characterized by a cage-like structure composed of silicon and oxygen atoms, with trimethylsiloxy groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low dielectric constant, and the ability to form hybrid materials with organic and inorganic components .

Preparation Methods

The synthesis of octakis(trimethylsiloxy)silsesquioxane typically involves a two-step process. In the first step, the octaanion [Si8O20]8− is synthesized by reacting tetraethyl orthosilicate (TEOS) with tetramethylammonium hydroxide (TMAOH) in methanol. The resulting octaanion is then dehydrated to form a dry powder. In the second step, the dry octaanion powder is reacted with trimethylchlorosilane in hexane under ice-cold conditions, followed by stirring at room temperature. The product is then purified by washing with water and hexane, and the organic solvents are removed using a rotary evaporator .

Chemical Reactions Analysis

Octakis(trimethylsiloxy)silsesquioxane undergoes various chemical reactions, including hydrosilylation, oxidation, and substitution reactions. Common reagents used in these reactions include allyl glycidyl ether, Karstedt’s catalyst, and toluene. For example, the hydrosilylation of allyl glycidyl ether with octakis(dimethylsiloxy) octasilsesquioxane using Karstedt’s catalyst in toluene results in the formation of octakis(3-glycidoxypropyl)dimethylsiloxy) octasilsesquioxane . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of octakis(trimethylsiloxy)silsesquioxane involves its ability to form stable, cage-like structures that can encapsulate other molecules. This encapsulation can protect the encapsulated molecules from degradation and enhance their stability. The compound’s unique structure also allows it to interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Octakis(trimethylsiloxy)silsesquioxane is unique compared to other similar compounds due to its high thermal stability and ability to form hybrid materials. Similar compounds include octakis(3-glycidoxypropyl)dimethylsiloxy) octasilsesquioxane and octakis(methacryloxypropyl) silsesquioxane, which also have cage-like structures but differ in their functional groups and specific applications .

Properties

IUPAC Name

bis(trimethylsilyl) bis[tris(trimethylsilyloxy)silyl] silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H72O10Si11/c1-35(2,3)25-43(26-36(4,5)6,27-37(7,8)9)33-45(31-41(19,20)21,32-42(22,23)24)34-44(28-38(10,11)12,29-39(13,14)15)30-40(16,17)18/h1-24H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEKPQBXDHFSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H72O10Si11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octakis(trimethylsiloxy)silsesquioxane
Reactant of Route 2
Reactant of Route 2
Octakis(trimethylsiloxy)silsesquioxane
Reactant of Route 3
Reactant of Route 3
Octakis(trimethylsiloxy)silsesquioxane
Reactant of Route 4
Reactant of Route 4
Octakis(trimethylsiloxy)silsesquioxane
Reactant of Route 5
Octakis(trimethylsiloxy)silsesquioxane
Reactant of Route 6
Octakis(trimethylsiloxy)silsesquioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.